
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, three phenyl groups, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-3,4,6-triphenylpyridine: Similar structure but lacks the dihydropyridine ring.
N-tert-Butyl-3,4,6-triphenylpiperidine: Similar structure but has a fully saturated piperidine ring instead of the dihydropyridine ring.
Uniqueness
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is unique due to the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
917886-45-4 |
|---|---|
Fórmula molecular |
C27H28N2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-tert-butyl-3,4,6-triphenyl-3,4-dihydro-1H-pyridin-2-imine |
InChI |
InChI=1S/C27H28N2/c1-27(2,3)29-26-25(22-17-11-6-12-18-22)23(20-13-7-4-8-14-20)19-24(28-26)21-15-9-5-10-16-21/h4-19,23,25H,1-3H3,(H,28,29) |
Clave InChI |
KMNUIZZKYFQVAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C1C(C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


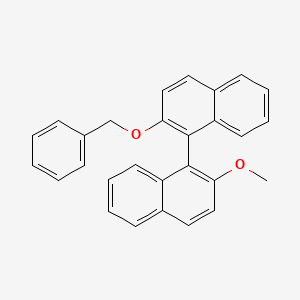
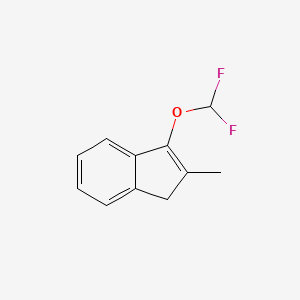
![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
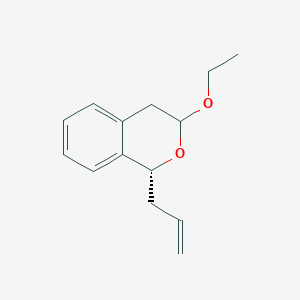
![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)
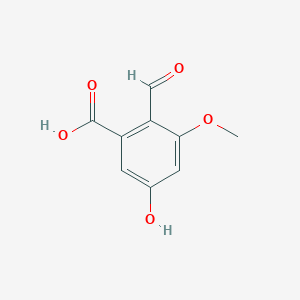

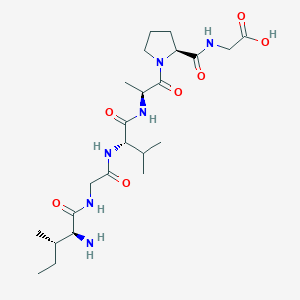
![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)
